(2E)-N-cyclohexyl-3-(4-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-N-cyclohexyl-3-(4-nitrophenyl)prop-2-enamide is an organic compound characterized by its cyclohexyl group attached to an amide linkage, which is further connected to a nitrophenyl group through a prop-2-enamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-cyclohexyl-3-(4-nitrophenyl)prop-2-enamide typically involves the reaction of cyclohexylamine with 4-nitrocinnamic acid under dehydrating conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-cyclohexyl-3-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moiety, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Reduction: Formation of (2E)-N-cyclohexyl-3-(4-aminophenyl)prop-2-enamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or epoxides depending on the reaction conditions.
Scientific Research Applications
(2E)-N-cyclohexyl-3-(4-nitrophenyl)prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of (2E)-N-cyclohexyl-3-(4-nitrophenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby modulating its activity. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-cyclohexyl-3-(4-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.
(2E)-N-cyclohexyl-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in (2E)-N-cyclohexyl-3-(4-nitrophenyl)prop-2-enamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This can be advantageous in specific applications, such as in the synthesis of complex molecules or in materials science where specific electronic properties are desired.
Properties
IUPAC Name |
(E)-N-cyclohexyl-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-15(16-13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)17(19)20/h6-11,13H,1-5H2,(H,16,18)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSHNRHCOAADIC-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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